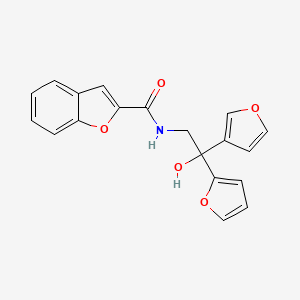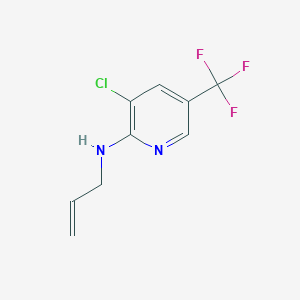
N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine” is a chemical compound with the formula C9H8ClF3N2 . It is used in various applications and is available for bulk manufacturing and procurement .
Molecular Structure Analysis
The molecular structure of “N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine” is defined by its formula C9H8ClF3N2 . The exact structure would require more detailed information such as NMR or X-ray crystallography data.Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.62 . More detailed physical and chemical properties such as boiling point, solubility, and stability would require additional specific information.Applications De Recherche Scientifique
Cycloaddition Reactions
Research has shown that compounds related to N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine, such as N-allyl-2-(het)arylethynyl-pyridinium salts, undergo thermal isomerization reactions leading to derivatives like [a,f]-annulated isoindolium salts. This process involves an intramolecular [4 + 2] cycloaddition reaction, where the (het)arylethynyl moiety acts as the 4pi component. This reaction pathway suggests potential applications in synthetic organic chemistry for constructing complex molecular structures (Herz, Schatz, & Maas, 2001).
Organocatalysis
Pyridine N-oxides, structurally related to N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine, have been used as organocatalysts in the allylation of aldehydes. These catalysts are derived from amino acids and facilitate the production of homoallylic alcohols with high enantiomeric excess. This suggests the potential of N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine derivatives in catalyzing similar asymmetric synthesis reactions (Pignataro et al., 2006).
Intermediate in Synthesis
The compound 2-cholo-3-iodopyridine, an intermediate for producing 2-chloro-3-(trifluoromethyl) pyridine, is synthesized from 2-chloro-3-pyridinamine. This synthesis pathway highlights the role of related compounds in the production of intermediates for further chemical synthesis, such as the creation of flazasulfuron (Du Yi-hui, 2009).
Alkyne Coupling Reactions
Iron(II) complexes have been used to mediate alkyne coupling reactions, leading to the formation of η6-coordinated arene and pyridine complexes. This process, involving the head-to-tail coupling of alkynes, suggests a potential application of N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine in the formation of complex molecular structures through similar coupling reactions (Ferré, Toupet, & Guerchais, 2002).
Synthesis of Heterocycles
The primary allyl amines derived from Baylis-Hillman adducts have been applied in the synthesis of heterocycles such as pyrimidinones and pyrrolizin-1-ones. Given the structural similarity, N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine may also be applicable in similar synthetic pathways for heterocyclic compounds (Nag, Madapa, & Batra, 2008).
Safety and Hazards
The compound comes with several safety precautions. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-prop-2-enyl-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2/c1-2-3-14-8-7(10)4-6(5-15-8)9(11,12)13/h2,4-5H,1,3H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLCJFVLPZHUPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

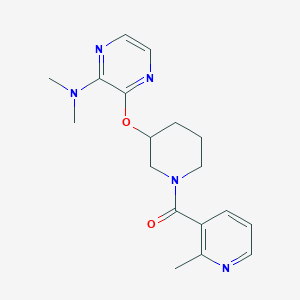
![N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405866.png)
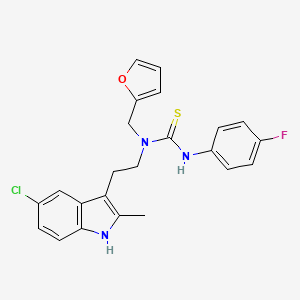

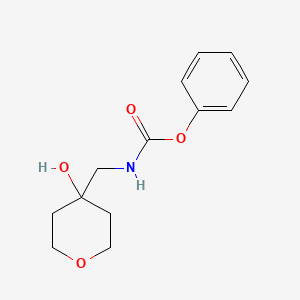
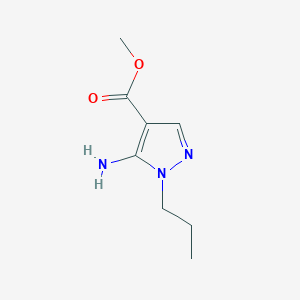
![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2405872.png)
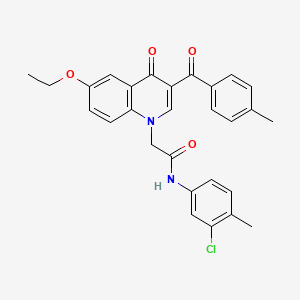

![N-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2405878.png)

